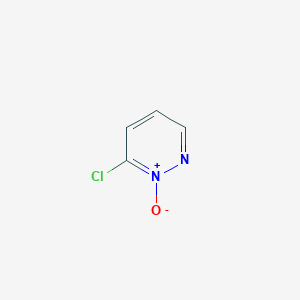

Pyridazine, 3-chloro-, 2-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7217-75-6 |

|---|---|

Molecular Formula |

C4H3ClN2O |

Molecular Weight |

130.53 g/mol |

IUPAC Name |

6-chloro-1-oxidopyridazin-1-ium |

InChI |

InChI=1S/C4H3ClN2O/c5-4-2-1-3-6-7(4)8/h1-3H |

InChI Key |

VEIZKTHGVDOUAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=[N+](N=C1)[O-])Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Pyridazine, 3 Chloro , 2 Oxide

Photochemical Reactivity and Mechanisms

Upon absorption of ultraviolet light, typically around 350 nm, pyridazine (B1198779) N-oxides are promoted to an electronically excited state, initiating a cascade of chemical events. The specific fate of the excited molecule is largely dictated by its substitution pattern, which influences the relative efficiencies of deoxygenation and isomerization processes.

Photoinduced Deoxygenation Processes

One of the key photochemical reactions of "Pyridazine, 3-chloro-, 2-oxide" and its analogs is the cleavage of the N-O bond, a process known as deoxygenation. This reaction is particularly significant because it can be harnessed to generate a highly reactive, yet underexplored, form of oxygen.

Generation of Atomic Oxygen [O(3P)] Allotrope

A noteworthy outcome of the photodeoxygenation of certain pyridazine N-oxides is the generation of atomic oxygen in its ground triplet state, [O(3P)]. nih.gov This highly reactive species is of considerable interest for its potential applications in organic synthesis and chemical biology, capable of mediating challenging C-H oxidation reactions in complex molecules. nih.gov While various heterocyclic N-oxides are known to release [O(3P)] under photochemical conditions, the yields are often low. nih.gov However, studies on compounds like 3,6-dichloropyridazine (B152260) N-oxide have demonstrated that pyridazine N-oxides can serve as efficient and practical photoactivatable precursors for [O(3P)]. nih.gov The reactive oxygen species evolved is either free [O(3P)] or an excited-state species that exhibits a similar reactivity profile in solution. nih.gov

Oxidation of Pyridazine Precursors

Role of Excited States (Singlet vs. Triplet)

The specific excited state involved in the photochemistry of pyridazine N-oxides is crucial in determining the reaction outcome. Generally, for heteroaromatic N-oxides, two primary excited states are considered: the lowest singlet excited state (S1) and the lowest triplet excited state (T1). It is widely held that isomerization and rearrangement reactions typically originate from the singlet excited state. In contrast, the triplet excited state is often implicated in deoxygenation processes, leading to the abstraction of the oxygen atom. The initial photoexcitation event, corresponding to an n→π* transition, populates the S1 state. From here, the molecule can either undergo chemical transformation directly or undergo intersystem crossing to the T1 state, from which deoxygenation can occur.

Formation and Reactivity of Transient Oxaziridine (B8769555) Intermediates

The pathway for photoisomerization is believed to proceed through several highly reactive, short-lived intermediates. Following excitation to the singlet state, the pyridazine N-oxide is proposed to rearrange into a transient oxaziridine intermediate. This bicyclic species is highly strained and has not been isolated from the photoreactions of aromatic N-oxides due to its thermal and photochemical lability. The existence of oxaziridines as intermediates has been a subject of debate, with some ultrafast spectroscopic studies suggesting that subsequent intermediates may form directly from the excited state. However, the oxaziridine intermediate remains a cornerstone of the proposed mechanistic pathway for the photoisomerization of many pyridazine N-oxides.

Rearrangement Pathways via Diazoxepine Intermediates

The transient oxaziridine intermediate is thought to rapidly undergo further rearrangement. A proposed pathway involves the electrocyclic ring-opening of the oxaziridine to form a seven-membered diazoxepine intermediate. This species is also transient and continues the transformation cascade, ultimately leading to more stable ring-opened products like diazo intermediates, which can then cyclize to form products such as pyrazoles or rearrange to form furans.

Influence of Substituents on Photoreactivity

The substituents on the pyridazine N-oxide ring play a critical role in directing the photochemical reaction toward either deoxygenation or isomerization. The electronic nature of the substituent at the C6 position is particularly influential in partitioning the reaction between these two competing pathways.

Research has shown that electron-withdrawing groups, such as a chlorine atom, at the C6 position are essential for promoting efficient photodeoxygenation. nih.gov In contrast, electron-donating groups at the C6 position, like amine or alkoxy groups, tend to significantly accelerate the photoisomerization pathway, leading to the formation of pyrazoles and furans while suppressing deoxygenation. nih.gov

The substituent at the C3 position, as in "this compound," also modulates the rate of these processes, although the effect of the C6 substituent is generally more dominant in determining the primary reaction channel. nih.gov For instance, in the case of 3,6-dichloropyridazine N-oxide, deoxygenation is the exclusive photoreaction observed, proceeding cleanly and in high yield. nih.gov This highlights the profound control that substituent patterns exert over the photochemical fate of the pyridazine N-oxide core.

The following table summarizes the observed photochemical outcomes for a series of substituted pyridazine N-oxides upon irradiation with 350 nm UV light, illustrating the critical role of the substituent at the C6 position.

| Compound | R (at C3) | X (at C6) | Primary Photochemical Pathway | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6a | Ph | NHBn | Isomerization | - | nih.gov |

| 6b | Ph | OBn | Isomerization | - | nih.gov |

| 6c | Ph | Ph | Partial Deoxygenation/Isomerization | - | nih.gov |

| 6e | Ph | Cl | Deoxygenation | - | nih.gov |

| 5a (DPNO) | Cl | Cl | Deoxygenation | 98% | nih.gov |

Effect of Halogenation (e.g., C6 Chlorine)

The presence of a halogen, such as chlorine at the C6 position of the pyridazine N-oxide ring, plays a crucial role in the molecule's reactivity, particularly in photochemical reactions. For instance, the incorporation of a chlorine atom at the C6 position has been found to be essential for the efficiency of photoinduced deoxygenation. nih.gov This process can lead to the generation of atomic oxygen, a reactive species with applications in organic synthesis. nih.gov

Furthermore, in non-symmetrically substituted pyridazine N-oxides, the halogen at C6 can be selectively displaced by various nucleophiles. This allows for the synthesis of a diverse library of compounds where the C6 position is functionalized with nitrogen, oxygen, or sulfur nucleophiles. proquest.com This selective functionalization is a key step in creating precursors for more complex heterocyclic structures. proquest.com

Impact of Electron-Donating Groups

Electron-donating groups (EDGs) significantly influence the reactivity of the pyridazine N-oxide system. When an EDG is attached to the molecule, it has the net effect of increasing the electron density within the ring system. studypug.comucalgary.ca This increased electron density can affect the molecule's reactivity in several ways.

In the context of photochemical reactions, the addition of an electron-donating group at the C6 position of a pyridazine N-oxide has been shown to accelerate photoisomerization. nih.gov This modification facilitates the synthesis of functionalized pyrazoles, furans, or indoles from pyridazine N-oxides through controlled secondary reactions of the photoisomer. nih.gov The electron-donating nature of these groups can be attributed to either resonance or inductive effects. ucalgary.ca Groups with lone pairs, such as -OH and -NH2, donate electrons through resonance, while alkyl groups donate through induction. studypug.comucalgary.ca This increased electron density makes nucleophilic centers within the molecule stronger and more ready to react with electrophiles. studypug.com

Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it more susceptible to nucleophilic attack. studypug.com This interplay between electron-donating and electron-withdrawing groups allows for fine-tuning of the reactivity of the pyridazine N-oxide core.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for this compound, owing to the electron-deficient nature of the pyridazine ring, which is further activated by the N-oxide functionality and the chloro substituent.

This compound and its derivatives readily undergo nucleophilic substitution with a variety of nitrogen-containing nucleophiles. These reactions are fundamental to the synthesis of a wide range of nitrogen-containing heterocyclic compounds. For example, reactions with amines, such as piperidine, can lead to the displacement of the chlorine atom to form aminopyridazine derivatives. wur.nl The reactivity is such that even unprotected amines can be used as nucleophiles. acs.org These reactions are crucial for building more complex molecular scaffolds. proquest.comacs.org

In certain nucleophilic substitution reactions of azaheterocycles, a specific mechanism known as SN(ANRORC) can occur. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is particularly relevant in reactions involving strong nucleophiles like metal amides in liquid ammonia. wur.nlwikipedia.org While the classic SN(ANRORC) mechanism has been extensively studied in pyrimidines, its principles can be extended to understand the reactivity of pyridazine N-oxides. wikipedia.org The mechanism involves the initial addition of the nucleophile to the heterocyclic ring, leading to a ring-opened intermediate, which then cyclizes to form the final product. wikipedia.org Isotope labeling studies have been instrumental in providing evidence for this mechanism by demonstrating the displacement of an internal ring nitrogen atom to an external position. wikipedia.org

The substitution pattern on the pyridazine N-oxide ring directs the regioselectivity of nucleophilic attack. In molecules like 3,6-dichloropyridazine N-oxide, nucleophilic attack can be directed to a specific position. For example, Suzuki-Miyaura cross-coupling reactions can selectively occur at the C3 position. proquest.com Subsequent aromatic substitution (SNAr) reactions can then be used to functionalize the C6 position with various nucleophiles, including nitrogen, oxygen, and sulfur-containing groups. proquest.com This regioselective approach is a powerful tool for the synthesis of non-symmetrically substituted pyridazine N-oxides, which are valuable precursors for more complex heterocyclic systems. proquest.comacs.org

Computational studies have shown that in 1,2,3-triazine (B1214393) 1-oxides, a related class of compounds, the site of nucleophilic attack (C4 vs. C6) can be influenced by the nature of the nucleophile. nih.gov For instance, alkoxides show a high selectivity for the 4-position, while other nucleophiles may favor the 6-position. nih.gov This highlights the subtle electronic and steric factors that govern the regioselectivity of these reactions.

Metal-Catalyzed Reactions

Metal catalysts play a significant role in the functionalization of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly useful for creating carbon-carbon bonds. As mentioned previously, PdCl2dppf can be used to selectively couple aryl groups at the C3 position of 3,6-dichloropyridazine N-oxide. proquest.com This regioselective coupling is a key step in the synthesis of non-symmetric pyridazine N-oxides that can be used in subsequent photochemical transformations. proquest.comacs.org

Rhodium catalysis has also been employed in the transformation of pyridazine N-oxides. For instance, a combination of UV light and rhodium catalysis can be used to convert pyridazine N-oxides into 2-aminofurans. nih.gov These intermediates can then participate in cascade reactions to build more complex molecular architectures. nih.gov Copper-catalyzed reactions are also prevalent in the synthesis of related nitrogen-containing heterocycles, often facilitating multi-component reactions to build complex ring systems. beilstein-journals.org

Cross-Coupling Reactions Utilizing Pyridazine N-Oxides

Pyridazine N-oxides, including 3-chloro-2-oxide derivatives, are valuable substrates in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridazine ring, further activated by the N-oxide group, makes these compounds amenable to various palladium-catalyzed cross-coupling reactions.

One of the most significant applications is the Suzuki-Miyaura cross-coupling. For instance, a regioselective Suzuki-Miyaura cross-coupling has been demonstrated with 3,6-dichloropyridazine N-oxide, where the coupling selectively occurs at the C3 position. proquest.com This selectivity is a key advantage in synthetic strategies. The general applicability of the Suzuki-Miyaura reaction for creating π-conjugated systems based on pyridazine heterocycles has been established, highlighting its utility in synthesizing molecules with specific electronic and optical properties. nih.govresearchgate.net

While the primary focus has been on Suzuki-Miyaura reactions, the reactivity of the chloro-substituent in "this compound" suggests its potential participation in other cross-coupling reactions like the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.orgrsc.org The development of various generations of catalyst systems for the Buchwald-Hartwig amination has expanded its scope to a wide range of amines and aryl halides, making it a plausible transformation for pyridazine N-oxides. wikipedia.org

| Cross-Coupling Reaction | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura | PdCl₂(dppf) | Aryl-substituted pyridazine N-oxides | proquest.com |

| Buchwald-Hartwig Amination | Palladium catalysts with phosphine (B1218219) ligands | Amino-substituted pyridazine N-oxides | wikipedia.orgacsgcipr.orglibretexts.orgrsc.org |

Direct Arylation Strategies

Direct arylation, a powerful tool for C-H bond functionalization, has been successfully applied to heterocyclic N-oxides, including those of the pyridazine family. acs.org This approach avoids the pre-functionalization of the heterocycle, offering a more atom-economical route to arylated products. Palladium-catalyzed direct arylation of pyridine (B92270) N-oxides with unactivated arenes has been shown to proceed with high site-selectivity, typically at the ortho position. acs.orgberkeley.edu

While direct arylation of "this compound" has not been extensively detailed, the reactivity patterns of related N-oxides suggest its feasibility. A green and selective method for the C-H arylation of heterocyclic N-oxides using in situ generated aryldiazonium salts has been developed, although pyridazine N-oxide itself showed low reactivity in this specific system. acs.org However, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters presents another promising avenue. rsc.org

| Arylation Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| Palladium-catalyzed C-H arylation | Pd(OAc)₂ / Ag-oxidant | High site-selectivity for ortho-arylation | acs.orgberkeley.edu |

| Copper-catalyzed C-H arylation | Copper catalyst / Arylboronic esters | One-pot synthesis of 2-arylpyridines | rsc.org |

| Diazonium salt-mediated arylation | In situ generated aryldiazonium salts | Green and selective method | acs.org |

Photoredox Catalysis and Single-Electron Transfer (SET) Pathways

The N-oxide functionality in "this compound" makes it susceptible to single-electron transfer (SET) processes, which can be initiated through photoredox catalysis. nih.gov Upon single-electron oxidation, pyridine N-oxides can form reactive N-oxy radicals. nih.gov These radicals can participate in a variety of transformations, including hydrogen atom transfer (HAT) for C(sp³)–H functionalizations. nih.govacs.org

Visible-light photoredox catalysis has been employed to generate these N-oxy radicals, which then enable reactions such as the carbohydroxylation and aminohydroxylation of α-olefins. acs.orgnih.gov This reactivity opens up novel pathways for the difunctionalization of unactivated alkenes. acs.orgnih.gov The generation of a β-oxypyridinium vinyl radical through a photoredox-catalyzed SET process of an alkyne/pyridine N-oxide system has also been reported, leading to cascade reactions. nih.govdigitellinc.com

Furthermore, pyridazine N-oxides can act as photoactivatable precursors of atomic oxygen [O(³P)] through a photodeoxygenation pathway. nih.gov This process, which competes with photoisomerization, is influenced by the substituents on the pyridazine ring. Electron-withdrawing groups, such as the chloro-substituent in "this compound," favor the deoxygenation pathway. nih.gov

| Photochemical Process | Key Intermediate | Resulting Transformation | Reference(s) |

| Photoredox Catalysis (SET) | N-oxy radical | C(sp³)–H functionalization, difunctionalization of olefins | nih.govacs.orgacs.orgnih.gov |

| Photodeoxygenation | Atomic oxygen [O(³P)] | Arene C-H oxidation | nih.gov |

Ring Transformations and Rearrangements

Conversion to 2-Aminofurans via Photochemistry and Transition Metal Catalysis

A significant transformation of pyridazine N-oxides involves their conversion into 2-aminofurans. nih.govacs.orgnih.govresearchgate.net This process is initiated by exposure to UV light, which induces a photoisomerization to a transient diazo intermediate. nih.govnih.gov In the presence of a transition metal catalyst, such as rhodium(II) carboxylates, this intermediate can be diverted to form a metallocarbene, which then rearranges to the corresponding 2-aminofuran. proquest.comnih.govresearchgate.net The choice of substituents on the pyridazine N-oxide can influence the efficiency of this transformation. nih.gov

| Starting Material | Conditions | Product | Key Features | Reference(s) |

| 3-Aryl-6-aminopyridazine N-oxides | UV light (hν), Rh₂(esp)₂ | 2-Amino-5-arylfurans | Diverts diazo intermediate to furan (B31954) formation | nih.govresearchgate.net |

Cascade Reactions for Complexity Building

The in situ generated 2-aminofurans from pyridazine N-oxides are highly reactive species that can participate in complexity-building cascade reactions. nih.govacs.orgnih.govresearchgate.net These electron-rich furans are excellent dienes in Diels-Alder reactions with various dienophiles. nih.gov This reactivity allows for the rapid construction of complex polycyclic scaffolds. nih.gov

For example, the 2-aminofuran, generated from the photochemical rearrangement of a pyridazine N-oxide, can be trapped with an electron-deficient alkene in a [4+2] cycloaddition. The resulting oxabicyclo[2.2.1]heptene intermediate can then undergo further transformations, leading to the formation of functionalized carbazoles and dibenzofurans. proquest.comnih.gov This cascade approach provides a modular and efficient entry to molecular frameworks found in certain aspidosperma and amaryllidaceae alkaloids. nih.govnih.govresearchgate.net

Isomerization Pathways

The primary isomerization pathway for pyridazine N-oxides under photochemical conditions is the ring-opening to a (Z)-diazoalkene intermediate. nih.govnih.gov This isomerization proceeds through a transient oxaziridine species. nih.govwur.nl The fate of this diazo intermediate is dependent on the reaction conditions and the substitution pattern of the starting N-oxide.

DFT calculations on the photoisomerization of pyridazine N-oxide derivatives have shown that the initially formed excited singlet state undergoes a ring-opening reaction induced by oxygen migration to an adjacent carbon atom, forming the diazo derivative. researchgate.net This intermediate can then undergo further reactions, such as cyclization to a pyrazole (B372694) or loss of nitrogen to form a furan. researchgate.net The presence of different substituents can influence the preferred reaction pathway of the diazo intermediate. researchgate.net

Applications of Pyridazine, 3 Chloro , 2 Oxide in Organic Synthesis

Reagents for C-H Oxidation

Pyridazine (B1198779), 3-chloro-, 2-oxide and its derivatives have emerged as effective reagents in the challenging field of C-H bond oxidation. The N-oxide functional group can be activated under specific conditions to deliver an oxygen atom to unactivated C-H bonds, a transformation of significant interest in synthetic chemistry.

A noteworthy application of pyridazine N-oxides is in the photoinduced oxidation of C-H bonds in arenes. mdpi.comresearchgate.net Research has demonstrated that certain pyridazine N-oxides can serve as photoactivatable precursors for atomic oxygen [O(3P)], a highly reactive and underexplored allotrope of oxygen. mdpi.comresearchgate.net Upon irradiation with light, typically around 350 nm, these N-oxides undergo deoxygenation to release O(3P), which then mediates the oxidation of arene C-H bonds. researchgate.net

The efficiency of this photochemical process is highly dependent on the substitution pattern of the pyridazine ring. researchgate.net Studies have shown that the presence of a chlorine atom on the pyridazine nucleus is crucial for the efficiency of the photochemistry. researchgate.net This highlights the utility of compounds like 3,6-dichloropyridazine (B152260) N-oxide as scaffolds for a new class of O(3P) precursors. researchgate.net This method allows for C-H oxidation to be performed on complex and polyfunctional molecules. mdpi.comresearchgate.net

Table 1: Photoinduced Arene Oxidation using Pyridazine N-Oxide Derivatives This table is based on data presented in research on photoactivatable pyridazine N-oxides.

| Pyridazine N-Oxide Precursor | Arene Substrate | Wavelength (nm) | Product(s) | Key Finding |

|---|---|---|---|---|

| 3,6-Dichloropyridazine N-oxide | Complex Polyfunctional Molecules | ~350 | Oxidized Arene Derivatives | The presence of chlorine atoms on the pyridazine ring was found to be essential for efficient photodeoxygenation and subsequent arene oxidation. researchgate.net |

| Water-Soluble Pyridazine N-Oxide | DNA (in aqueous solution) | Not Specified | Cleaved DNA fragments | Demonstrated the potential for these photoactivatable oxidants in chemical biology applications, such as photoinduced DNA cleavage. mdpi.comresearchgate.net |

While photoactivated pyridazine N-oxides are effective for arene C-H oxidation, their application in the direct oxidation of alkanes is not as extensively documented in the reviewed literature. mdpi.com The research focus has primarily been on the oxidation of C-H bonds within complex, polyfunctional molecules, which may include saturated carbon centers, but specific studies dedicated to simple alkane oxidation using Pyridazine, 3-chloro-, 2-oxide were not prominently featured. mdpi.comresearchgate.net The high strength of alkane C-H bonds presents a significant challenge, often requiring highly reactive oxidants or specific catalytic systems for activation. nih.gov

Precursors for Heterocyclic Compound Synthesis

The chlorinated pyridazine N-oxide scaffold is a valuable starting point for constructing more elaborate molecular structures. The chlorine atom acts as a leaving group for nucleophilic substitution, while the pyridazine ring itself can be a component in cycloaddition reactions or further functionalization, making it a versatile building block.

This compound is a precursor to a variety of functionalized pyridazine building blocks used in organic synthesis. mdpi.com These building blocks are organic molecules with specific functional groups that serve as the basic components for assembling larger, more complex molecular architectures. nih.gov For example, commercial dichloropyridazines can be reacted with lithium thiolates to afford monothioether pyridazines. mdpi.com These thio-substituted pyridazines can then undergo regioselective metalation, followed by quenching with an electrophile (like iodine), to introduce another functional group at a specific position. mdpi.com This stepwise functionalization allows for the controlled synthesis of fully substituted pyridazines, which can be used to prepare fused bicyclic heterocycles like thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines. mdpi.com

The use of this compound as a direct synthon for the construction of alkaloid core structures is not well-documented in the surveyed scientific literature. Alkaloids are a diverse class of naturally occurring compounds, and their synthesis is a major focus of organic chemistry. mdpi.com Synthetic strategies often involve complex, multi-step sequences, but the reviewed literature does not indicate a common or established pathway that utilizes this specific pyridazine derivative as a key building block for their core frameworks.

Pyrido[3,4-c]pyridazines are nitrogen-containing fused heterocyclic scaffolds that are of interest in medicinal chemistry. mdpi.comresearchgate.net The synthesis of these systems can be achieved through various pathways, often starting from substituted pyridine (B92270) or pyridazine precursors. mdpi.comresearchgate.net For instance, one route involves the condensation of a substituted pyridine derivative with hydrazine, followed by oxidation and chlorination to yield a reactive chloro-substituted tetrahydropyridopyridazine, which serves as a building block for further derivatization. mdpi.com While this demonstrates the general utility of chlorinated pyridazine-like structures, the surveyed literature on the synthesis of pyrido[3,4-c]pyridazines does not specifically identify this compound as a common starting material for these particular fused systems. mdpi.comresearchgate.net

Development of Photoactivatable Reagents

Pyridazine N-oxides, including derivatives of this compound, have been developed as effective photoactivatable precursors for generating reactive oxygen species (ROS), specifically atomic oxygen (O(³P)). nih.govnih.gov This development addresses the limitations of existing methods for producing atomic oxygen, which often require short-wavelength light and have poor solubility in aqueous solutions. nih.gov

The design of these photoactivatable reagents focuses on the photochemical deoxygenation of the pyridazine N-oxide core. nih.gov Research has shown that the substitution pattern on the pyridazine ring is critical for the efficiency and pathway of the photoreaction. nih.gov For instance, the presence of a chlorine atom at the C6 position of the pyridazine nucleus is essential for promoting the deoxygenation pathway over other photoreactions like isomerization. nih.gov

A key advantage of using pyridazine N-oxides is their ability to be activated by more common light sources, such as those operating in the 350–430 nm range, making them more practical for various applications in organic synthesis and chemical biology. nih.gov To enhance their utility in biological systems, water-soluble derivatives have been synthesized. An example is the hydrochloride salt of a modified 3,6-dichloropyridazine N-oxide, which demonstrates improved properties for applications with biomolecules in solution. nih.gov

The photochemical process involves the irradiation of the pyridazine N-oxide, leading to the release of atomic oxygen. This highly reactive species can then participate in various chemical transformations, such as the C─H oxidation of complex molecules. nih.govnih.gov The development of these reagents provides a valuable tool for chemists to controllably introduce oxygen atoms into organic substrates under mild, photoinduced conditions. nih.gov

| Compound | Substituent at C3 | Substituent at C6 | Photochemical Outcome (350 nm) |

| 6a | NHBn | H | Rearrangement to 7 |

| 6b | OBn | H | Rearrangement to 7 |

| 6c | Ph | H | Partial deoxygenation |

| 6e | OMe | Cl | Deoxygenation |

| 6f | H | Cl | Deoxygenation (slower than 6e) |

| This table summarizes the effect of substituents on the photochemical outcome of various pyridazine N-oxides. Data sourced from nih.gov. |

Role in Chemical Biology Applications

A significant application of water-soluble pyridazine N-oxides in chemical biology is their ability to induce DNA cleavage upon photoactivation. nih.govnih.gov This property stems from the generation of atomic oxygen, which is capable of damaging DNA strands. nih.gov

In studies using a water-soluble pyridazine N-oxide (hydrochloride salt 22), irradiation with fluorescent bulbs centered at 350 nm led to significant DNA cleavage in aqueous solutions containing plasmid DNA. nih.gov The process was monitored using gel electrophoresis, which showed the conversion of supercoiled plasmid DNA (form I) into nicked circular DNA (form III) and linear DNA (form II). nih.gov Nicked DNA results from single-strand breaks, while linear DNA is a product of double-strand breaks. nih.gov

The extent of DNA cleavage was observed to be dependent on both the duration of irradiation and the concentration of the pyridazine N-oxide. nih.gov For example, with a 1.0 mM solution of the photoactivatable reagent, significant cleavage was observed after just 4 minutes of irradiation, with the reaction being nearly complete after 32 minutes, yielding predominantly nicked DNA. nih.gov Similar results were obtained with lower concentrations, albeit requiring longer exposure times. nih.gov

Notably, control experiments confirmed that DNA cleavage did not occur when the pyridazine N-oxide was protected from light, demonstrating the photoinducible nature of this activity. nih.gov The ability of these compounds to mediate DNA strand cleavage under physiological conditions highlights their potential as tools for research in chemical biology and for the development of phototherapeutic agents. nih.gov

| Irradiation Time (minutes) | Supercoiled DNA (Form I) (%) | Nicked DNA (Form III) (%) | Linear DNA (Form II) (%) |

| 0 | 100 | 0 | 0 |

| 4 | Significant decrease | Predominantly present | Minor presence |

| 32 | ~3 | 85 | 12 |

| This table illustrates the progression of plasmid DNA cleavage over time upon irradiation in the presence of a water-soluble pyridazine N-oxide. Data sourced from nih.gov. |

Computational and Theoretical Investigations of Pyridazine, 3 Chloro , 2 Oxide

Electronic Structure Analysis

The electronic structure of a molecule governs its physical and chemical properties. Through methods like Density Functional Theory (DFT), chemists can model the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity models. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

In the case of "Pyridazine, 3-chloro-, 2-oxide" and related chloro-diazines, computational studies reveal a nuanced picture. While the LUMO is typically the key orbital for accepting electrons in a nucleophilic attack, analysis shows that for 3-chloropyridazine (B74176), the LUMO+1 (the next lowest unoccupied molecular orbital) is the more relevant frontier orbital for reactions at the carbon atom bonded to chlorine. This is because the LUMO has almost no orbital lobe centered on the C-Cl carbon, whereas the LUMO+1 has a significant one. Therefore, for an accurate correlation with reactivity, the LUMO+1 energy is used.

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -0.90 |

| LUMO+1 | -0.25 |

Data derived from computational studies on chlorodiazines.

The selection of the appropriate frontier orbital is key to correctly predicting the reactivity of "this compound". FMO analysis demonstrates that for a nucleophilic aromatic substitution reaction to occur at the 3-position (the carbon bearing the chlorine atom), the nucleophile's HOMO must interact with an unoccupied orbital on the pyridazine (B1198779) ring that has significant density at that specific carbon.

For "this compound," calculations show that the LUMO+1 orbital possesses a significant lobe on the C3 carbon, making it the effective acceptor orbital for an incoming nucleophile at that site. proquest.com In contrast, the LUMO is distributed elsewhere on the ring, with very little density at the C-Cl carbon. proquest.com This proper selection of the LUMO+1 allows for a direct and accurate correlation between the orbital's energy and the experimentally observed reactivity of the compound in nucleophilic substitution reactions. proquest.com This insight is crucial for understanding why substitution occurs at this position and for comparing its reactivity to other related heterocyclic compounds. proquest.com

Reaction Mechanism Elucidation

Theoretical modeling is essential for mapping out the energetic landscapes of chemical reactions, identifying transition states, and understanding the step-by-step processes through which reactants are converted to products.

Computational chemists can model the entire reaction coordinate for a nucleophilic substitution on "this compound." This involves identifying the structure and energy of the transition state—the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy of the reaction.

For the nucleophilic substitution of 3-chloropyridazine with a bromide ion, the activation energy has been calculated. proquest.com These calculations confirm that the reaction proceeds via a concerted SNAr mechanism. Comparing the calculated activation energy for 3-chloropyridazine with its isomer, 4-chloropyridazine, reveals that the transition state for the 4-chloro isomer is higher in energy by approximately 1.99 kcal/mol. proquest.com This theoretical finding is consistent with experimental observations that 3-chloropyridazine is more reactive toward nucleophilic substitution than the 4-chloro isomer and supports the use of FMO analysis for reactivity prediction. proquest.com

| Reaction | Relative Activation Energy (kcal/mol) |

|---|---|

| Bromide substitution of 3-Chloropyridazine | Reference (0.00) |

| Bromide substitution of 4-Chloropyridazine | +1.99 |

This data illustrates the higher energy barrier for substitution on the 4-chloro isomer compared to the 3-chloro isomer. proquest.com

Pyridazine N-oxides exhibit interesting photochemical behavior. Upon irradiation with UV light, they can undergo distinct reaction pathways that have been modeled computationally. The two primary competing photochemical reactions are photodeoxygenation and photochemical ring opening. proquest.com

Photodeoxygenation : This pathway involves the cleavage of the N-O bond. proquest.com Studies have shown that pyridazine N-oxides can serve as photoactivatable precursors of atomic oxygen [O(3P)]. nih.govnih.gov Upon irradiation, the N-O bond breaks, releasing the highly reactive oxygen atom, which can then participate in other reactions, such as C-H oxidation. nih.gov The presence of chlorine atoms on the pyridazine ring has been found to be essential for the efficiency of this photochemical process. nih.gov

Photochemical Ring Opening : An alternative pathway involves a rearrangement and opening of the heterocyclic ring. This process is thought to proceed through a transient (Z)-diazoalkene intermediate. proquest.com The specific substituents on the pyridazine ring can influence the preferred pathway, making this a potentially versatile tool in organic synthesis. proquest.com

N-O Bond Properties and Dissociation Energies

The strength of the N-O bond is a fundamental property of "this compound," influencing its stability and its ability to act as an oxygen donor in thermal or photochemical reactions. The N-O bond dissociation energy (BDE) is the standard measure of this strength. wikipedia.org

While specific experimental BDE values for "this compound" are not available, extensive computational and experimental work on the parent compound, Pyridine (B92270) N-oxide, provides a reliable benchmark. The N-O bond in Pyridine N-oxide is relatively stable due to resonance effects. nih.gov Various high-level computational methods and experimental calorimetry have been used to determine its BDE. A consensus experimental value for the gas-phase N-O BDE in Pyridine N-oxide is 63.3 ± 0.5 kcal/mol. wayne.eduacs.orgnih.gov Computational models like G4 and CBS-APNO provide results in excellent agreement with this experimental value. wayne.eduacs.org This relatively strong bond must be overcome for the compound to release its oxygen atom.

| Method | BDE (kcal/mol) |

|---|---|

| Experimental | 63.3 ± 0.5 |

| G4 (Computational) | 63.18 |

| CBS-APNO (Computational) | 62.56 |

| CBS-QB3 (Computational) | 64.66 |

Data from experimental and computational studies on the parent compound, Pyridine N-oxide. wayne.eduacs.org

Regioselectivity Predictions

Computational studies provide valuable insights into the reactivity and regioselectivity of heterocyclic compounds. While direct computational investigations specifically targeting "this compound" are not extensively documented in the reviewed literature, theoretical predictions can be inferred from studies on analogous structures, particularly substituted pyridine N-oxides.

The electronic properties of the pyridazine ring are significantly influenced by the presence of two adjacent nitrogen atoms and the N-oxide functional group. The N-oxide group, being a strong electron-donating group, increases the electron density of the ring, particularly at the positions ortho and para to it. Conversely, the chlorine atom at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and influences the sites of nucleophilic substitution.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the most probable sites for electrophilic and nucleophilic attack. These predictions are often based on the analysis of calculated parameters like electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges.

In the case of monosubstituted pyridine N-oxides, computational studies have shown that the distribution of electron density in the ring dictates the preferred positions for chemical reactions niscpr.res.in. For "this compound," the interplay between the electron-donating N-oxide group and the electron-withdrawing chlorine atom, as well as the inherent asymmetry of the pyridazine ring, would determine the regioselectivity. It is predicted that nucleophilic attack would preferentially occur at the carbon atoms with the lowest electron density, which are typically the positions activated by the electron-withdrawing substituent and the ring nitrogens. Conversely, electrophilic attack would be directed towards the positions with the highest electron density, influenced by the N-oxide group.

A study on the photochemistry of pyridazine N-oxides revealed that the nature of substituents at the C3 and C6 positions is critical in determining the reaction pathway, leading to either isomerization or deoxygenation nih.gov. Specifically, the presence of a chlorine atom at the C6 position was found to favor the deoxygenation pathway nih.gov. While this study focuses on photochemical reactivity, it underscores the significant influence of halogen substituents on the reaction outcomes of pyridazine N-oxides.

The following table summarizes the predicted reactive sites based on general principles of electronic effects in related heterocyclic N-oxides.

| Type of Reaction | Predicted Reactive Site(s) | Influencing Factors |

| Nucleophilic Attack | C5 and C6 | Electron-withdrawing effect of the chlorine atom and the ring nitrogen atoms. |

| Electrophilic Attack | C4 | Electron-donating effect of the N-oxide group. |

It is important to note that these are generalized predictions based on analogous systems. Detailed computational studies involving "this compound" are necessary to provide more precise and quantitative predictions of its regioselectivity.

Molecular Docking Studies (if related to reactivity/binding to catalysts/reagents)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug design to study the interaction of ligands with biological macromolecules, it can also be applied to understand the binding of a substrate to a catalyst or reagent, thereby providing insights into reaction mechanisms and selectivity.

However, based on the reviewed scientific literature, there are no available molecular docking studies specifically investigating the interaction of "this compound" with catalysts or reagents to predict its chemical reactivity or binding modes in such contexts. The existing molecular docking research on pyridazine derivatives primarily focuses on their biological activities as inhibitors of enzymes such as kinases and cyclooxygenases.

Spectroscopic Characterization and Structural Elucidation of Pyridazine, 3 Chloro , 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expected ¹H NMR Spectrum: The asymmetric nature of the molecule means that the three protons on the pyridazine (B1198779) ring are chemically distinct and should give rise to three separate signals in the aromatic region of the spectrum. The N-oxide group and the chlorine atom both act as electron-withdrawing groups, which would deshield the ring protons, causing them to resonate at a relatively high chemical shift (downfield). The signals would be expected to exhibit complex splitting patterns (doublet of doublets) due to coupling between adjacent protons.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atom bonded to the chlorine (C3) would be significantly influenced by the halogen's electronegativity. The presence of the N-oxide group would also strongly affect the chemical shifts of the adjacent carbon atoms (C2 and C6), typically causing a downfield shift for the carbons flanking the N-oxide and an upfield shift for the carbon at the para-position, a known electronic effect in aromatic N-oxides.

A summary of the predicted NMR data is presented below.

| Nucleus | Number of Signals | Expected Chemical Shift Region | Expected Multiplicity |

|---|---|---|---|

| ¹H | 3 | ~7.0 - 9.0 ppm | Complex (e.g., dd) |

| ¹³C | 4 | ~120 - 155 ppm | Singlet (in decoupled spectrum) |

Ultraviolet-Visible (UV-Vis) Spectroscopy of N-Oxide Chromophores

The electronic absorption spectrum of this compound, while not specifically reported in the searched literature, is expected to be characterized by absorptions in the UV region. These absorptions arise from electronic transitions within the heteroaromatic N-oxide chromophore. The use of UV light is a standard method for inducing photochemical reactions in pyridazine N-oxides, confirming their interaction with radiation in this spectral region. nih.govacs.org

The principal transitions expected are:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

n → π* transitions: These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the oxygen atom of the N-oxide group, to an antibonding π* orbital.

The position and intensity of these absorption bands are sensitive to both the solvent and the nature of substituents on the pyridazine ring. The electron-withdrawing chloro group is expected to influence the energy of these transitions, potentially causing a shift in the maximum absorption wavelengths (λmax) compared to the unsubstituted pyridazine N-oxide.

| Transition Type | Expected Wavelength Region | Expected Intensity |

|---|---|---|

| π → π | Shorter wavelength UV (e.g., 200-300 nm) | High |

| n → π | Longer wavelength UV (e.g., >300 nm) | Low |

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound was not found in the available literature. However, the expected absorption frequencies can be predicted based on characteristic group frequencies for aromatic N-oxides and chlorinated aromatic compounds. The most prominent and diagnostic feature for this molecule would be the N-O stretching vibration. For the analogous pyrimidine (B1678525) N-oxides, this strong band is characteristically found in the 1255-1300 cm⁻¹ region. acs.org The IR spectrum of the parent pyridazine molecule provides context for the fundamental ring vibrations. researchgate.netcore.ac.uk

The key expected IR absorption bands are summarized in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the aromatic ring. |

| C=C and C=N Ring Stretch | 1400 - 1600 | Vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridazine ring. |

| N-O Stretch (νN-O) | ~1250 - 1300 | A strong, characteristic band for the N-oxide functional group. acs.org |

| C-Cl Stretch | < 800 | Stretching of the carbon-chlorine bond. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of a molecule through analysis of its fragmentation patterns. The molecular formula for this compound is C₄H₃ClN₂O.

The electron ionization (EI) mass spectrum is expected to exhibit a distinct molecular ion peak (M⁺·). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks: M⁺· and [M+2]⁺·, with a corresponding intensity ratio of roughly 3:1.

A key fragmentation pathway characteristic of nearly all aromatic N-oxides is the loss of an oxygen atom. conicet.gov.arresearchgate.net This deoxygenation process, which can sometimes be induced thermally in the ion source, results in a prominent fragment ion at [M-16]. nih.gov This fragment corresponds to the molecular ion of 3-chloropyridazine (B74176). Further fragmentation would likely proceed from this [M-16] ion, following pathways typical for chloro-substituted diazines, such as the loss of HCl or ring cleavage.

| Ion | Formula | Calculated m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺· | [C₄H₃³⁵ClN₂O]⁺· | 130.0 | Molecular Ion |

| [M+2]⁺· | [C₄H₃³⁷ClN₂O]⁺· | 132.0 | Isotope peak due to ³⁷Cl |

| [M-O]⁺· | [C₄H₃³⁵ClN₂]⁺· | 114.0 | Fragment from loss of an oxygen atom, characteristic of N-oxides. conicet.gov.arresearchgate.netnih.gov |

X-ray Crystallography for Solid-State Structure

A search of the published scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, experimental data regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and precise bond lengths and angles, are not available at this time.

Should such a study be performed, X-ray crystallography would provide the definitive, unambiguous structure of the molecule in the solid state. It would confirm the planarity of the pyridazine ring, provide precise measurements of the C-Cl, N-O, and all ring bond lengths, and reveal how the molecules pack together in the crystal lattice through intermolecular interactions.

Q & A

Q. What are the recommended methods for determining the molecular structure of 3-chloropyridazine 2-oxide?

X-ray crystallography is the gold standard for precise structural determination. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) enable accurate modeling of bond lengths, angles, and electron density maps . For preliminary analysis, high-resolution NMR can identify substituent effects on the pyridazine ring, such as shifts caused by the chloro and oxide groups .

Q. How can hydrogen bonding patterns in 3-chloropyridazine 2-oxide crystals be systematically analyzed?

Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs. This involves mapping donor-acceptor interactions and categorizing them into patterns like D , R , or C motifs. Software like WinGX facilitates crystallographic data processing, while hydrogen-bond metrics (e.g., bond angles, distances) are critical for validating intermolecular interactions .

Q. What synthetic routes are available for preparing pyridazine derivatives like 3-chloro-2-oxide?

A common approach involves SN2 substitution on pyridazine precursors using NaS or other nucleophiles, followed by oxidation. For example, condensation with 2-chloroacetonitrile under basic conditions can introduce the chloro group, while controlled oxidation (e.g., HO/acetic acid) forms the 2-oxide moiety .

Q. How do substituents on the pyridazine ring influence biological activity?

Substitutions at the 3-position (e.g., chloro groups) enhance electron-withdrawing effects, altering reactivity and binding affinity. Methodologies include in vitro assays (e.g., antimicrobial testing via broth microdilution) paired with computational docking studies to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced Research Questions

Q. How can contradictions in acidity data for pyridazine N-oxides be resolved?

Discrepancies in pKa values (e.g., pyridazine 2-oxide vs. pyridine N-oxide) arise from solvation effects and computational approximations. Experimental validation via potentiometric titration in non-aqueous solvents (e.g., DMSO) and DFT calculations (B3LYP/6-311+G(d,p)) can reconcile differences .

Q. What advanced techniques optimize regioselectivity in pyridazine functionalization?

Iron-catalyzed cross-coupling under microwave irradiation improves regioselectivity for C–H activation at the 3-position. For example, coupling 3-chloropyridazine 2-oxide with arylboronic acids using FeCl/1,10-phenanthroline yields >80% regioselective products. Reaction monitoring via LC-MS and kinetic studies (Eyring analysis) validate mechanistic pathways .

Q. How does high-pressure environments affect the stability of 3-chloropyridazine 2-oxide?

Diamond anvil cell (DAC) experiments at pressures >10 GPa reveal structural transitions, such as ring distortion or polymerization. In situ Raman spectroscopy and synchrotron X-ray diffraction (e.g., at the Advanced Photon Source) track bond-length changes and phase transitions .

Q. What strategies address poor pharmacokinetics in pyridazine-based drug candidates?

Structural modifications, such as replacing the 3-chloro group with bioisosteres (e.g., trifluoromethyl) or incorporating π-deficient heterocycles (e.g., imidazo[1,2-b]pyridazines), improve metabolic stability. ADMET profiling using hepatocyte microsomes and PAMPA assays guides optimization .

Methodological Tables

Table 1: Key spectroscopic data for 3-chloropyridazine 2-oxide

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | H-4/H-5 coupling (J = 6.2 Hz) | |

| NMR | C-3 shift: δ 148 ppm (deshielded by Cl) | |

| IR | N–O stretch: 1250–1300 cm |

Table 2: Crystallographic refinement metrics (example)

| Parameter | Value (SHELXL) |

|---|---|

| R (I > 2σ(I)) | 0.042 |

| wR (all data) | 0.112 |

| CCDC deposition | 2,150,000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.